molecular formula C15H13NO5 B1274817 [4-(Benzyloxy)-3-nitrophenyl]acetic acid CAS No. 61873-94-7

[4-(Benzyloxy)-3-nitrophenyl]acetic acid

Cat. No.: B1274817
CAS No.: 61873-94-7
M. Wt: 287.27 g/mol
InChI Key: QWQAHUSIRNIMKQ-UHFFFAOYSA-N
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Description

[4-(Benzyloxy)-3-nitrophenyl]acetic acid: is an organic compound with the molecular formula C15H13NO5 It is a para-substituted phenylacetic acid derivative, characterized by the presence of a benzyloxy group and a nitro group on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [4-(Benzyloxy)-3-nitrophenyl]acetic acid typically involves the nitration of [4-(Benzyloxy)phenyl]acetic acid. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro group at the meta position relative to the benzyloxy group.

Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [4-(Benzyloxy)-3-nitrophenyl]acetic acid can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of carboxylic acids.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The benzyloxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in acidic conditions.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as halides or amines in the presence of a suitable base.

Major Products Formed:

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of [4-(Benzyloxy)-3-aminophenyl]acetic acid.

    Substitution: Formation of substituted phenylacetic acid derivatives.

Scientific Research Applications

Chemistry: [4-(Benzyloxy)-3-nitrophenyl]acetic acid is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Its unique functional groups make it a valuable building block for various chemical transformations.

Biology: In biological research, this compound can be used to study the effects of nitro and benzyloxy substituents on biological activity. It may serve as a model compound for investigating enzyme-catalyzed reactions and metabolic pathways.

Medicine: Potential applications in medicinal chemistry include the development of new pharmaceuticals. The nitro group can be reduced to an amino group, which is a common motif in many bioactive compounds.

Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its derivatives may also find applications in materials science and polymer chemistry.

Mechanism of Action

The mechanism of action of [4-(Benzyloxy)-3-nitrophenyl]acetic acid involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates, which may interact with cellular components. The benzyloxy group can influence the compound’s lipophilicity and membrane permeability, affecting its distribution and activity within biological systems.

Comparison with Similar Compounds

    [4-(Benzyloxy)phenyl]acetic acid: Lacks the nitro group, making it less reactive in certain chemical transformations.

    [4-Nitrophenyl]acetic acid: Lacks the benzyloxy group, affecting its solubility and reactivity.

    [3-Nitrophenyl]acetic acid: The nitro group is positioned differently, leading to variations in chemical behavior and biological activity.

Uniqueness: [4-(Benzyloxy)-3-nitrophenyl]acetic acid is unique due to the presence of both benzyloxy and nitro groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

2-(3-nitro-4-phenylmethoxyphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO5/c17-15(18)9-12-6-7-14(13(8-12)16(19)20)21-10-11-4-2-1-3-5-11/h1-8H,9-10H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWQAHUSIRNIMKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)CC(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80391685
Record name [4-(benzyloxy)-3-nitrophenyl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80391685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61873-94-7
Record name 3-Nitro-4-(phenylmethoxy)benzeneacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=61873-94-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [4-(benzyloxy)-3-nitrophenyl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80391685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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